

Application Notes and Protocols for the Synthesis and Purification of Vonoprazan (C25H28F3N3O3S)

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Compound of Interest		
Compound Name:	C25H28F3N3O3S	
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These application notes provide detailed procedures for the synthesis and purification of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB). The information compiled is based on established and published scientific literature.

Synthesis of Vonoprazan Fumarate

Vonoprazan fumarate can be synthesized through various routes. A common and practical approach involves a four-step process starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.[1][2] An alternative, scalable synthesis has also been developed.[3]

Four-Step Synthesis Protocol

This method involves ester hydrolysis, methylamine substitution, sulfonyl chloride substitution, and amide reduction.[1][2]

Experimental Protocol:

• Ester Hydrolysis: The starting material, 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, undergoes alkaline hydrolysis to yield the corresponding carboxylic acid.[1]



- Amide Formation: The resulting carboxylic acid is activated, commonly with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and then reacted with methylamine to form the amide.[1]
- Sulfonylation: The pyrrole nitrogen is deprotonated using a strong base such as nbutyllithium, followed by reaction with pyridine-3-sulfonyl chloride to introduce the sulfonyl group.[1]
- Amide Reduction: The final step involves the reduction of the amide to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (THF).[2]
- Fumarate Salt Formation: The free base of Vonoprazan is then reacted with fumaric acid to yield Vonoprazan fumarate.[2]

Scale-up Synthesis

A six-step telescoping synthesis suitable for larger scale production has also been reported, starting from 2'-fluoroacetophenone.[3] This process proceeds without the isolation of intermediates, leading to an overall yield of 23% with a purity of 88.8% before final purification.

[3]

Purification Techniques

Purification of Vonoprazan is crucial to remove impurities generated during the synthesis. Recrystallization and the formation of different salt forms are effective methods.

Recrystallization

The final product, Vonoprazan fumarate, can be purified by recrystallization from a solvent system such as 70% methanol in water to achieve high purity (e.g., 99.9%).[2]

Purification via Salt Formation

Impurities that are difficult to remove by simple recrystallization can be effectively separated by converting Vonoprazan into an intermediate salt, such as the hydrobromide salt.[4] This process involves:



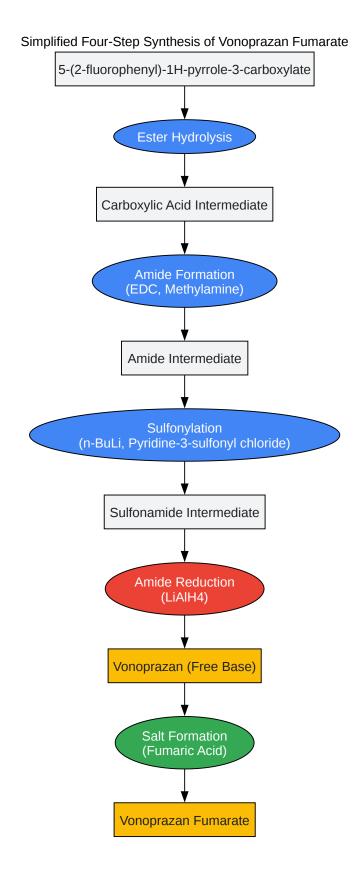
- Formation of Vonoprazan hydrobromide to precipitate and remove specific impurities.
- Conversion of the purified hydrobromide salt back to the free base.
- Formation of the final fumarate salt with high purity.[4]

Quantitative Data

Parameter	Value	Reference
Overall Yield (Four-Step Synthesis)	72.4%	[2]
Purity (after recrystallization)	99.9%	[2]
Melting Point	206.2-207.6 °C	[2]
HRMS (ESI) [M+H]+	Calculated: 360.0813, Found: 360.0813	[2]
IC50 (H+/K+-ATPase inhibition, pH 6.5)	19 nM	[5]

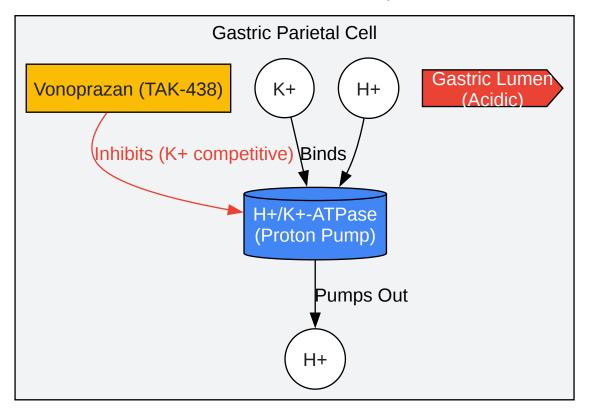
Visualizations Synthesis Workflow







Mechanism of Action of Vonoprazan



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